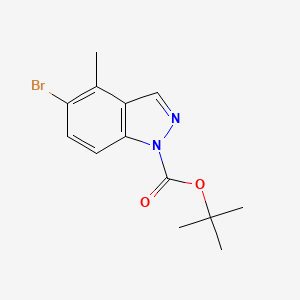

1-Boc-5-bromo-4-metil-1H-indazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Boc-5-bromo-4-methyl-1H-indazole, also known as 1-Boc-5-bromo-4-methyl-1H-indazole, is a useful research compound. Its molecular formula is C13H15BrN2O2 and its molecular weight is 311.179. The purity is usually 95%.

BenchChem offers high-quality 1-Boc-5-bromo-4-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-5-bromo-4-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal y Desarrollo de Fármacos

Los compuestos heterocíclicos que contienen indazol han demostrado un potencial prometedor como agentes farmacéuticos. Los investigadores han explorado su uso en diversas áreas terapéuticas:

- Inhibidores selectivos de PI3Kδ: Los indazoles pueden inhibir selectivamente la fosfoinositida 3-quinasa δ (PI3Kδ), un objetivo para el tratamiento de enfermedades respiratorias .

- Rutas No Catalíticas Clásicas: Estas incluyen reacciones de condensación y activación selectiva de grupos funcionales, pero pueden sufrir rendimientos más bajos y formación de subproductos .

Ejemplo de Ruta Sintética Específica

Una ruta sintética notable involucra la formación catalizada por Cu(OAc)₂ de 1H-indazoles a través de la formación de enlaces N–N. Aquí hay una descripción general simplificada:

- La reacción catalizada por Cu(OAc)₂ en DMSO bajo atmósfera de O₂ conduce a una variedad de 1H-indazoles en rendimientos buenos a excelentes .

Propiedades del Compuesto

Compuestos Relacionados

Conclusión

1-Boc-5-bromo-4-metil-1H-indazol tiene promesa en química medicinal, y sus estrategias sintéticas continúan evolucionando. Investigadores de todo el mundo están explorando sus aplicaciones multifacéticas, lo que lo convierte en un área de estudio emocionante . ¡Si necesita más detalles o tiene alguna pregunta adicional, no dude en preguntar!

Mecanismo De Acción

Target of Action

1-Boc-5-bromo-4-methyl-1H-indazole is a type of imidazole, a heterocyclic compound . Imidazoles are key components to functional molecules that are used in a variety of everyday applications Similar compounds have been shown to target the respiratory system .

Mode of Action

It’s known that imidazoles interact with their targets through various mechanisms, depending on the specific functional groups present .

Biochemical Pathways

Imidazoles are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis

Action Environment

The action of 1-Boc-5-bromo-4-methyl-1H-indazole can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C . Other factors such as pH, presence of other compounds, and specific conditions of the biological environment could also influence its action, efficacy, and stability.

Actividad Biológica

1-Boc-5-bromo-4-methyl-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. The indazole framework is known for its diverse pharmacological properties, making derivatives like 1-Boc-5-bromo-4-methyl-1H-indazole valuable in drug development. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

1-Boc-5-bromo-4-methyl-1H-indazole can be characterized by its molecular formula C10H12BrN2O and a molecular weight of 256.12 g/mol. The presence of the Boc (tert-butoxycarbonyl) group enhances its stability and solubility, which are critical for biological assays.

The biological activity of 1-Boc-5-bromo-4-methyl-1H-indazole is primarily attributed to its interaction with various molecular targets within cells. The bromine atom in the structure may facilitate halogen bonding, enhancing the compound's binding affinity to specific enzymes or receptors. Additionally, the indazole ring can participate in π-π stacking interactions with aromatic residues in target proteins, influencing their activity.

Biological Activity Overview

Research has indicated that 1-Boc-5-bromo-4-methyl-1H-indazole exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains.

- Anticancer Potential : The indazole derivatives have been explored for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial properties of 1-Boc-5-bromo-4-methyl-1H-indazole demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, revealing that the compound could serve as a lead structure for developing new antibiotics.

Case Study 2: Anticancer Activity

In vitro assays performed on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that 1-Boc-5-bromo-4-methyl-1H-indazole induced apoptosis at concentrations above 10 µM. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death. The study suggested that the compound might target the PI3K/Akt signaling pathway, crucial for cell survival.

Propiedades

IUPAC Name |

tert-butyl 5-bromo-4-methylindazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-8-9-7-15-16(11(9)6-5-10(8)14)12(17)18-13(2,3)4/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQQBBWNZUNQIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=NN2C(=O)OC(C)(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694179 |

Source

|

| Record name | tert-Butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-48-0 |

Source

|

| Record name | tert-Butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.